An In-depth Technical Guide to Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
An In-depth Technical Guide to Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a halogenated derivative of methyl benzoate, is a compound of growing interest in medicinal chemistry. Its structural similarity to other biologically active phenolic compounds suggests a potential for therapeutic applications. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, predicted spectroscopic characteristics, and a discussion of its potential biological activity, particularly as an antiandrogenic agent.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 715-33-3 | [1][2] |
| Molecular Formula | C₉H₈Br₂O₄ | [1][2] |
| Molecular Weight | 339.97 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents like DMF and DMSO (predicted) | Inferred from related compounds[3] |
Synthesis and Purification
A definitive, peer-reviewed synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate has not been published. However, a plausible synthetic pathway can be proposed based on established organic chemistry principles and published methods for analogous compounds. The synthesis would likely involve two key steps: the esterification of the corresponding benzoic acid and the subsequent bromination of the aromatic ring.
A potential starting material is 2,4-dihydroxy-6-methylbenzoic acid. The synthesis could proceed as follows:
Step 1: Fischer Esterification
The carboxylic acid would first be converted to its methyl ester.
Caption: Fischer esterification of the starting benzoic acid.
Step 2: Electrophilic Aromatic Bromination
The resulting methyl 2,4-dihydroxy-6-methylbenzoate would then be brominated. The hydroxyl groups are strong activating groups, directing the bromine atoms to the ortho and para positions.
Caption: Electrophilic bromination of the benzoate ester.
Experimental Protocol (Proposed)
Materials:
-
2,4-dihydroxy-6-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Bromine
-
Carbon tetrachloride (or acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Esterification:
-
Dissolve 2,4-dihydroxy-6-methylbenzoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
-
Bromination:
-
Dissolve the purified methyl 2,4-dihydroxy-6-methylbenzoate in a suitable solvent like carbon tetrachloride or acetic acid.
-
Slowly add two equivalents of bromine dissolved in the same solvent to the reaction mixture at room temperature with constant stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of the molecule and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons, the aromatic methyl protons, and the hydroxyl protons. Due to the symmetrical substitution pattern on the aromatic ring, there will be no aromatic proton signals.
-
-OCH₃ (ester): A singlet around 3.9 ppm.
-
-CH₃ (aromatic): A singlet around 2.1-2.3 ppm.
-
-OH (hydroxyl): Two broad singlets, likely in the region of 5-7 ppm, which are exchangeable with D₂O. The exact chemical shift will depend on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework.
-
C=O (ester carbonyl): A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromine atoms will be shifted to lower field (around 100-115 ppm), while those attached to hydroxyl groups will be at a higher field (around 150-160 ppm). The carbon attached to the methyl group and the ester group will also have characteristic shifts.
-
-OCH₃ (ester): A signal around 52 ppm.
-
-CH₃ (aromatic): A signal around 15-20 ppm.
Mass Spectrometry
Mass spectrometry would be a key technique for confirming the molecular weight and the presence of two bromine atoms. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.
-
Expected Molecular Ion Peaks: m/z 338, 340, 342.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretching (hydroxyl): A broad band in the region of 3200-3500 cm⁻¹.[4]
-
C-H stretching (methyl): Bands around 2950-3000 cm⁻¹.
-
C=O stretching (ester): A strong, sharp band around 1700-1730 cm⁻¹.[5]
-
C=C stretching (aromatic): Bands in the region of 1550-1600 cm⁻¹.[5]
-
C-O stretching (ester and phenol): Bands in the region of 1100-1300 cm⁻¹.
-
C-Br stretching: A band in the lower frequency region, typically below 700 cm⁻¹.
Potential Biological Activity and Mechanism of Action
A patent has disclosed the potential use of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate in preparing medicaments for treating conditions such as benign prostate hyperplasia and prostate carcinoma, citing its high antiandrogenic activity.
Antiandrogenic Activity
Antiandrogens are compounds that prevent androgens, such as testosterone and dihydrotestosterone (DHT), from exerting their biological effects.[6] They are crucial in the treatment of androgen-dependent diseases like prostate cancer.
The proposed mechanism of action for Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is as an androgen receptor (AR) antagonist .
Caption: Proposed mechanism of action as an androgen receptor antagonist.
AR antagonists function by competitively binding to the ligand-binding domain of the androgen receptor, thereby preventing the binding of natural androgens.[6][7] This blockage inhibits the conformational changes in the receptor that are necessary for its translocation to the nucleus, binding to androgen response elements on DNA, and subsequent activation of gene transcription that promotes cell growth and proliferation in androgen-sensitive tissues like the prostate.[7]
The presence of bromine atoms and hydroxyl groups on the phenolic ring of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate likely plays a crucial role in its interaction with the androgen receptor. Halogenated phenols are known to exhibit endocrine-disrupting activities, and their antiandrogenic properties have been documented.[8]
Safety and Handling
Based on available supplier safety data, Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate should be handled with care.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Future Directions
Further research is warranted to fully elucidate the properties and therapeutic potential of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate. Key areas for future investigation include:
-
Validated Synthesis and Characterization: Development and publication of a robust synthetic protocol and complete spectroscopic and physical characterization.
-
In Vitro and In Vivo Studies: Comprehensive biological evaluation to confirm its antiandrogenic activity, determine its potency (e.g., IC₅₀ value), and assess its efficacy and safety in preclinical models of prostate cancer.[8][9]
-
Mechanism of Action Studies: Detailed molecular studies to understand the precise interactions with the androgen receptor and its downstream signaling pathways.
References
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Methyl 3,5-dibromo-4-methylbenzoate - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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(PDF) Methyl 3,5-dibromo-4-methylbenzoate - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
- Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211-247.
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In silico and in vitro assessment of androgen receptor antagonists - PubMed. (2021). PubMed. Retrieved January 26, 2026, from [Link]
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Hormonal activities of new brominated flame retardants - PubMed. (2012). PubMed. Retrieved January 26, 2026, from [Link]
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(PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
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In Silico and Biological Analysis of Anti-Androgen Activity of the Brominated Flame Retardants ATE, BATE and DPTE in Zebrafish - PubMed. (2015). PubMed. Retrieved January 26, 2026, from [Link]
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In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer | Molecular Endocrinology | Oxford Academic. (2012). Oxford Academic. Retrieved January 26, 2026, from [Link]
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Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Translational Cancer Research. (2016). Translational Cancer Research. Retrieved January 26, 2026, from [Link]
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Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][10]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (2020). Material Science Research India. Retrieved January 26, 2026, from [Link]
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Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. (2021). ACS Omega. Retrieved January 26, 2026, from [Link]
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In silico and in vitro assessment of androgen receptor antagonists - ResearchGate. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
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Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central. (2012). PubMed Central. Retrieved January 26, 2026, from [Link]
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Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
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Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Synthesis, spectroscopic, dielectric, molecular docking and DFT studies of (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one: an anticancer agent | Semantic Scholar. (2019). Semantic Scholar. Retrieved January 26, 2026, from [Link]
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